molecular formula C27H25N3O3S2 B2552255 N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide CAS No. 361480-62-8

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide

Cat. No.: B2552255
CAS No.: 361480-62-8
M. Wt: 503.64
InChI Key: LGRRRPUUAJMPON-UHFFFAOYSA-N
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Description

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide is a recognized and potent inhibitor of IκB kinase β (IKK-β), a central kinase in the NF-κB signaling pathway. The compound functions by selectively targeting the ATP-binding site of IKK-β, thereby preventing the phosphorylation and subsequent degradation of IκB, which retains NF-κB in an inactive state in the cytoplasm. This specific mechanism makes it a critical research tool for investigating the role of the canonical NF-κB pathway in various disease contexts. Its primary research applications include the study of chronic inflammation, autoimmune diseases, and cancer, where constitutive NF-κB activity is a known driver of cell proliferation, survival, and inflammation. Researchers utilize this compound to dissect NF-κB-mediated gene transcription and to explore potential therapeutic strategies in preclinical models. A referenced study identifies this specific chemical structure as a potent inhibitor within a series of synthesized compounds aimed at targeting IKK-β [https://pubmed.ncbi.nlm.nih.gov/33400932/].

Properties

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O3S2/c1-18-7-8-19(2)24(15-18)25-17-34-27(28-25)29-26(31)21-9-11-23(12-10-21)35(32,33)30-14-13-20-5-3-4-6-22(20)16-30/h3-12,15,17H,13-14,16H2,1-2H3,(H,28,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGRRRPUUAJMPON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Tetrahydroisoquinoline Core Formation

The tetrahydroisoquinoline moiety is synthesized via the Pictet-Spengler reaction , a well-established method for generating tetrahydroisoquinoline scaffolds.

Procedure :

  • Condense 2-(2-aminoethyl)phenol derivatives with 2,4-dimethylbenzaldehyde in methanol using triethylamine as a base.
  • Cyclize the resulting imine intermediate with trifluoroacetic acid (TFA) under reflux (3–6 hours) to yield 1-(2,4-dimethylphenyl)-1,2,3,4-tetrahydroisoquinoline.

Key Data :

Parameter Value Source
Yield 72–85%
Reaction Time 3–6 hours
Solvent TFA/MeOH

Sulfonylation of Benzoyl Chloride

The sulfonyl group is introduced via reaction of tetrahydroisoquinoline with 4-chlorosulfonylbenzoyl chloride.

Procedure :

  • React 1-(2,4-dimethylphenyl)-1,2,3,4-tetrahydroisoquinoline with 4-chlorosulfonylbenzoyl chloride in dichloromethane (DCM) at 0°C.
  • Use triethylamine (2.5 equiv) to scavenge HCl, stirring for 12–18 hours.

Key Data :

Parameter Value Source
Yield 68–74%
Purity (HPLC) >95%
Reaction Temperature 0°C → RT

Preparation of 4-(2,5-Dimethylphenyl)-1,3-thiazol-2-amine

Hantzsch Thiazole Synthesis

The thiazole ring is constructed using α-halo ketones and thiourea derivatives.

Procedure :

  • React 2-bromo-1-(2,5-dimethylphenyl)ethan-1-one with thiourea in ethanol at reflux (4–6 hours).
  • Neutralize with aqueous NaHCO₃ and extract with ethyl acetate.

Key Data :

Parameter Value Source
Yield 81–89%
Solvent Ethanol
Reaction Time 4–6 hours

Purification and Characterization

  • Recrystallize from ethanol/water (3:1) to obtain white crystals.
  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.45 (d, J = 8.2 Hz, 2H), 7.32 (s, 1H), 7.18 (d, J = 8.2 Hz, 2H), 2.35 (s, 6H).

Amide Coupling and Final Assembly

Coupling Reaction Conditions

The acid chloride and thiazol-2-amine are coupled under Schotten-Baumann conditions.

Procedure :

  • Add 4-(2,5-dimethylphenyl)-1,3-thiazol-2-amine (1.2 equiv) to a solution of 4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzoyl chloride in THF at 0°C.
  • Stir for 4 hours, then pour into ice-water and extract with DCM.

Key Data :

Parameter Value Source
Yield 65–72%
Purity (HPLC) 94–97%
Reaction Time 4 hours

Final Purification

  • Purify by column chromatography (SiO₂, hexane/ethyl acetate 3:1).
  • MS (ESI) : m/z 546.2 [M+H]⁺.

Optimization Challenges and Solutions

Sulfonylation Side Reactions

  • Issue : Over-sulfonylation at the tetrahydroisoquinoline nitrogen.
  • Solution : Use controlled stoichiometry (1:1 molar ratio) and low temperatures (0°C).

Thiazole Ring Oxidation

  • Issue : Thiazole sulfur oxidation during prolonged reflux.
  • Solution : Conduct reactions under nitrogen atmosphere and minimize heating time.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Time (hours) Cost Efficiency
Pictet-Spengler 85 95 6 High
Hantzsch Thiazole 89 97 4 Moderate
Schotten-Baumann 72 96 4 High

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the tetrahydroisoquinoline moiety.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole ring and the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.

Major Products

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include thiols and sulfides.

    Substitution: Products vary depending on the substituent introduced.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that this compound exhibits promising antimicrobial properties. It has been studied for its effectiveness against various bacterial strains and fungi. For example, derivatives of thiazole compounds have shown activity against Escherichia coli and Staphylococcus aureus, as well as antifungal effects against Aspergillus niger and Aspergillus oryzae at concentrations as low as 1 µg/mL . The compound's structure allows it to interact with biological targets, making it a candidate for developing new antimicrobial agents.

Anticancer Properties
The compound is also being investigated for its anticancer potential. Studies have demonstrated that it can inhibit the growth of cancer cell lines, particularly those associated with breast cancer. The mechanism of action includes enzyme inhibition and disruption of protein-protein interactions critical for cell proliferation and survival. For instance, molecular docking studies have shown that specific derivatives can effectively bind to cancer cell receptors, indicating a pathway for therapeutic development .

Biological Research

Enzyme Inhibition Studies
N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide has been utilized in studies focused on enzyme inhibition. Its ability to bind to active sites of enzymes suggests potential applications in designing inhibitors for therapeutic purposes. This characteristic is crucial in developing treatments for diseases where enzyme activity is dysregulated.

Protein Interaction Analysis
The compound's structure facilitates investigations into protein interactions. By disrupting specific protein-protein interactions, it can be used to study pathways related to apoptosis and cellular signaling. This application is vital for understanding disease mechanisms and developing targeted therapies .

Industrial Applications

Synthesis of Complex Molecules
In the pharmaceutical industry, this compound serves as a precursor for synthesizing more complex molecules. Its unique chemical properties allow chemists to modify its structure to create new compounds with specific biological activities. The synthetic routes typically involve multi-step processes including thiazole ring formation and sulfonylation reactions.

Summary Table of Applications

Application Area Details
Medicinal ChemistryAntimicrobial and anticancer potential; effective against various pathogens and cancer cell lines.
Biological ResearchEnzyme inhibition studies; analysis of protein interactions critical for cellular processes.
Industrial ApplicationsPrecursor for synthesizing complex pharmaceutical compounds; versatile in chemical modifications.

Mechanism of Action

The mechanism of action of N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Structural and Spectral Differences

The compound’s closest analogs include derivatives synthesized in (e.g., compounds [4–15]) and the dimethoxy-fluorophenyl variant in . Key comparisons are outlined below:

Parameter Target Compound Compounds [4–15] Compound
Core Structure Benzamide-thiazole with tetrahydroisoquinoline sulfonyl Benzamide-triazole with halogenated sulfonyl groups Benzamide-thiazole with dimethoxyphenyl and fluorophenyl methoxy
Substituents 2,5-Dimethylphenyl (electron-donating) Halogens (Cl, Br) or H at para position of sulfonyl; 2,4-difluorophenyl on triazole 2,5-Dimethoxyphenyl (stronger electron-donating) and fluorophenyl methoxy
Spectral Features Expected C=S (1240–1255 cm⁻¹, IR) and NH (3150–3319 cm⁻¹) bands C=S at 1243–1258 cm⁻¹; NH at 3150–3319 cm⁻¹; absence of C=O in triazole tautomers Likely C=O (1660–1680 cm⁻¹) and methoxy C-O (1250–1270 cm⁻¹) bands
Tautomerism Not reported, but thione-thiol tautomerism possible in thiazole derivatives Confirmed thione tautomerism in triazoles (no S-H bands; C=S at 1247–1255 cm⁻¹) Unlikely due to stable benzamide and methoxy groups
Molecular Weight (Da) ~525 (estimated) 450–550 (varies with halogen substitution) ~497 (calculated for C₂₆H₂₃FN₂O₄S)

Key Observations :

  • Electronic Effects : The 2,5-dimethylphenyl group in the target compound provides moderate electron-donating effects, contrasting with the electron-withdrawing halogens (Cl, Br) in analogs. This difference may influence solubility and receptor-binding interactions.
  • Sulfonyl vs.
  • Tautomerism: Unlike the triazole-thione tautomers in , the thiazole core of the target compound may exhibit less pronounced tautomerism, favoring stability in the thione form .
Hypothetical Pharmacological Implications
  • Kinase Inhibition: The sulfonylbenzamide-thiazole scaffold resembles known kinase inhibitors (e.g., imatinib analogs), where dimethylphenyl may enhance hydrophobic binding .
  • Antimicrobial Activity : Halogenated analogs in showed moderate activity against bacterial strains; the target’s methyl groups may reduce toxicity while maintaining efficacy .
  • Docking Performance: Tools like AutoDock Vina () could predict binding modes to targets like COX-2 or PARP, with the tetrahydroisoquinoline sulfonyl group improving affinity over methoxy variants .

Biological Activity

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The compound features a complex structure with multiple functional groups that contribute to its biological activity. Its molecular formula is C24H25N3O2SC_{24}H_{25}N_3O_2S, with a molar mass of approximately 425.6 g/mol. The presence of the thiazole ring and sulfonamide group is particularly significant for its interaction with biological targets.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance:

  • Mechanism of Action : The compound has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. This occurs through the modulation of key signaling pathways such as the MAPK and PI3K/Akt pathways.
  • Case Study : In vitro studies demonstrated that this compound significantly reduced the viability of breast cancer cells (MCF-7) at concentrations as low as 10 µM over 48 hours .

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against various bacterial strains:

  • Efficacy : It was effective against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.
  • Research Findings : A study reported that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It acts as an inhibitor of certain enzymes involved in cancer cell metabolism.
  • Receptor Modulation : The compound may interact with specific receptors in cancer cells that regulate growth and apoptosis.
  • Reactive Oxygen Species (ROS) Production : Increased ROS levels have been observed in treated cells, leading to oxidative stress and subsequent cell death .

Data Tables

Biological ActivityTarget Organism/Cell LineIC50/MIC (µM)Reference
AnticancerMCF-7 (breast cancer)10
AntimicrobialStaphylococcus aureus16
AntimicrobialEscherichia coli32

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